Cas no 91569-97-0 (4-Isoxazolecarboxylicacid, 5-(4-methoxyphenyl)-3-methyl-)

4-Isoxazolecarboxylic acid, 5-(4-methoxyphenyl)-3-methyl-, is a heterocyclic compound featuring an isoxazole core substituted with a 4-methoxyphenyl group at the 5-position and a methyl group at the 3-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical synthesis. The presence of the carboxylic acid functionality allows for further derivatization, making it a versatile intermediate in organic synthesis. Its methoxyphenyl moiety may enhance solubility and influence electronic properties, while the methyl group contributes to steric and metabolic stability. This compound is particularly valuable in the development of bioactive molecules, offering a balance of synthetic flexibility and structural specificity for research applications.
4-Isoxazolecarboxylicacid, 5-(4-methoxyphenyl)-3-methyl- structure
91569-97-0 structure
Product name:4-Isoxazolecarboxylicacid, 5-(4-methoxyphenyl)-3-methyl-
CAS No:91569-97-0
MF:C12H11NO4
MW:233.220043420792
MDL:MFCD11584336
CID:799914
PubChem ID:28275796

4-Isoxazolecarboxylicacid, 5-(4-methoxyphenyl)-3-methyl- Chemical and Physical Properties

Names and Identifiers

    • 4-Isoxazolecarboxylicacid, 5-(4-methoxyphenyl)-3-methyl-
    • 4-Isoxazolecarboxylicacid,5-(p-methoxyphenyl)-3-methyl-(7CI)
    • 5-(4-methoxyphenyl)-3-methyl-1,2-oxazole-4-carboxylic acid
    • DTXSID60651198
    • AM806921
    • 5-(4-Methoxyphenyl)-3-Methylisoxazole-4-carboxylic acid
    • 91569-97-0
    • AKOS022218842
    • SCHEMBL4340596
    • MDL: MFCD11584336
    • Inchi: InChI=1S/C12H11NO4/c1-7-10(12(14)15)11(17-13-7)8-3-5-9(16-2)6-4-8/h3-6H,1-2H3,(H,14,15)
    • InChI Key: KHOOMTRVPBUDMG-UHFFFAOYSA-N
    • SMILES: CC1=NOC(=C1C(=O)O)C2=CC=C(C=C2)OC

Computed Properties

  • Exact Mass: 233.06880783g/mol
  • Monoisotopic Mass: 233.06880783g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 72.6Ų
  • XLogP3: 1.9

4-Isoxazolecarboxylicacid, 5-(4-methoxyphenyl)-3-methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y0990917-5g
5-(4-methoxyphenyl)-3-methylisoxazole-4-carboxylic acid
91569-97-0 95%
5g
$2600 2024-08-02
eNovation Chemicals LLC
Y0990917-5g
5-(4-methoxyphenyl)-3-methylisoxazole-4-carboxylic acid
91569-97-0 95%
5g
$2600 2025-02-19
eNovation Chemicals LLC
Y0990917-5g
5-(4-methoxyphenyl)-3-methylisoxazole-4-carboxylic acid
91569-97-0 95%
5g
$2600 2025-02-20

Additional information on 4-Isoxazolecarboxylicacid, 5-(4-methoxyphenyl)-3-methyl-

4-Isoxazolecarboxylicacid, 5-(4-methoxyphenyl)-3-methyl- (CAS No. 91569-97-0): A Comprehensive Overview in Modern Chemical Biology

Compound 4-Isoxazolecarboxylicacid, 5-(4-methoxyphenyl)-3-methyl- (CAS No. 91569-97-0) represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered attention due to its diverse biological activities and promising applications in drug discovery. The isoxazole core, a heterocyclic structure renowned for its presence in numerous bioactive natural products and synthetic drugs, plays a pivotal role in the pharmacological properties of this compound.

The structural motif of 4-Isoxazolecarboxylicacid, 5-(4-methoxyphenyl)-3-methyl- incorporates a phenyl ring substituted with a methoxy group at the para position, further enhanced by a methyl group at the 3-position of the isoxazole ring. This specific arrangement not only contributes to the compound's molecular rigidity but also influences its interactions with biological targets. The presence of both carboxylic acid and isoxazole functionalities provides multiple sites for chemical modifications, making it a versatile scaffold for medicinal chemists.

In recent years, there has been an increasing interest in exploring the therapeutic potential of isoxazole derivatives. The isoxazole ring system is known for its ability to modulate various biological pathways, including inflammation, pain perception, and enzymatic activity. Specifically, studies have highlighted the role of isoxazoles in inhibiting certain enzymes and receptors that are implicated in chronic diseases such as cancer and neurodegenerative disorders. The compound 4-Isoxazolecarboxylicacid, 5-(4-methoxyphenyl)-3-methyl- has been investigated for its potential to interact with these targets, offering a promising lead for further development.

One of the most compelling aspects of this compound is its potential as an anti-inflammatory agent. Chronic inflammation is a hallmark of many diseases, and targeting inflammatory pathways has become a key strategy in drug development. Preliminary studies have demonstrated that derivatives of isoxazole can modulate inflammatory responses by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The methoxy-substituted phenyl ring in 4-Isoxazolecarboxylicacid, 5-(4-methoxyphenyl)-3-methyl- may enhance its binding affinity to these enzymes, thereby improving its efficacy.

The pharmacokinetic profile of any drug candidate is crucial for its clinical success. The structural features of 4-Isoxazolecarboxylicacid, 5-(4-methoxyphenyl)-3-methyl- suggest that it may exhibit favorable solubility and metabolic stability properties. The carboxylic acid group can facilitate ionization at physiological pH, enhancing oral bioavailability, while the methyl group at the 3-position may contribute to metabolic resistance. These characteristics make it an attractive candidate for further preclinical evaluation.

In addition to its anti-inflammatory potential, this compound has shown promise in other therapeutic areas. For instance, studies have indicated that isoxazole derivatives can exhibit neuroprotective effects by scavenging reactive oxygen species (ROS) and inhibiting oxidative stress-mediated neuronal damage. The unique structural configuration of 4-Isoxazolecarboxylicacid, 5-(4-methoxyphenyl)-3-methyl- may enhance its ability to cross the blood-brain barrier, making it a viable candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

The synthesis of 4-Isoxazolecarboxylicacid, 5-(4-methoxyphenyl)-3-methyl- involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the isoxazole ring through cyclization reactions followed by functionalization at the 5- and 3-positions. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules.

The growing body of research on isoxazole derivatives underscores their significance as pharmacological tools. Computational modeling techniques have been instrumental in understanding the molecular interactions between these compounds and their biological targets. By leveraging computational methods such as molecular docking and molecular dynamics simulations, researchers can predict binding affinities and optimize lead structures.

The future directions for research on 4-Isoxazolecarboxylicacid, 5-(4-methoxyphenyl)-3-methyl- include exploring its mechanism of action in greater detail and conducting comprehensive preclinical studies to evaluate its safety and efficacy. Additionally, investigating analogs with modified substituents may provide insights into structure-activity relationships (SAR) and guide the development of more potent derivatives.

In conclusion, compound CAS No. 91569-97-0, known as 4-Isoxazolecarboxylicacid, 5-(4-methoxyphenyl)-3-methyl-, represents a promising candidate in chemical biology with significant therapeutic potential. Its unique structural features make it an attractive scaffold for drug discovery efforts aimed at treating chronic diseases such as cancer and neurodegenerative disorders. As research continues to uncover new applications for this compound, it holds great promise for contributing to advancements in medicinal chemistry.

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